3-Aminodecanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminodecanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-9(11)8-10(12)13;/h9H,2-8,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPENOVXQJQMNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Modifications of 3 Aminodecanoic Acid and Its Hydrochloride Salt
Synthetic Pathways for 3-Aminodecanoic Acid
The creation of 3-aminodecanoic acid, a β-amino acid, can be approached through various synthetic routes. These pathways range from complex stereocontrolled methodologies to biocatalytic processes, each offering distinct advantages in terms of selectivity and efficiency.
The synthesis of enantiomerically pure β-amino acids is of significant interest due to their presence in biologically active molecules. hilarispublisher.com Methodologies for achieving stereoselectivity are a major focus of modern organic synthesis. hilarispublisher.com These approaches often involve catalytic asymmetric reactions to form the crucial carbon-carbon, carbon-nitrogen, or carbon-hydrogen bonds with a high degree of stereocontrol. hilarispublisher.com
A prominent example of a stereocontrolled synthesis is the preparation of α-hydroxy-β-amino acid analogs, which share structural similarities with 3-aminodecanoic acid. The synthesis of (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), a non-proteinogenic amino acid found in the linear pentapeptide microginin, demonstrates the use of a carbohydrate precursor. nih.gov This "chiron approach" utilizes the inherent chirality of starting materials like D-glucose to direct the formation of the desired stereocenters. nih.gov
The multi-step synthesis of AHDA from D-glucose involves a series of functional group manipulations. nih.gov A key step in this pathway is the conversion of a secondary hydroxy group into an azido (B1232118) group with an inversion of configuration, which later becomes the amine. nih.gov This transformation is achieved using reagents like diphenylphosphoryl azide. nih.gov The synthesis is completed by the reduction of the azido group and deprotection of other functional groups to yield the final α-hydroxy-β-aminodecanoic acid. nih.gov This methodology is significant as it can be adapted to produce both enantiomers of the target molecule, showcasing the flexibility of using carbohydrate precursors for synthesizing complex chiral molecules. nih.gov
Key Synthetic Transformations in AHDA Synthesis from D-glucose
| Step | Transformation | Reagents | Outcome |
|---|---|---|---|
| 1 | Selective monosilylation | t-butyldiphenylsilyl chloride | Protection of primary hydroxy group. nih.gov |
| 2 | Azide formation | Diphenylphosphoryl azide, DBU | Conversion of a secondary hydroxy group to an azido group with inversion of configuration. nih.gov |
| 3 | Desilylation | n-tetrabutylammonium fluoride | Cleavage of the silyl (B83357) protecting group. nih.gov |
| 4 | Oxidation | RuCl₃·3H₂O/NaIO₄ | Oxidation of the primary alcohol to a carboxylic acid. nih.gov |
The introduction of an amine group onto a long-chain carboxylic acid is a fundamental transformation for producing compounds like 3-aminodecanoic acid. One historical approach involves the amination of a halogenated carboxylic acid. For instance, 10-aminodecanoic acid has been synthesized by reacting 10-bromodecanoic acid with an aqueous ammonia (B1221849) solution. google.com The reaction proceeds over several days at a low temperature, followed by heating to remove excess ammonia. google.com
More modern approaches focus on the direct reductive amination of carboxylic acids. nih.govrsc.org These methods offer a more efficient pathway by avoiding the need to first prepare a halogenated precursor. One such strategy utilizes the dual reactivity of hydrosilanes, like phenylsilane. nih.gov The process involves an initial silane-mediated amidation between the carboxylic acid and an amine, followed by a metal-catalyzed reduction of the resulting amide intermediate. nih.gov This two-step, one-pot reaction is applicable to a wide range of amines and carboxylic acids. nih.gov
Another strategy involves the direct acylation of amines with carboxylic acids at high temperatures, typically above 160°C, to form amides, which can then be reduced. youtube.com Lewis acids can be used to activate the carboxylate, allowing the reaction to proceed at lower temperatures. youtube.com While effective, these thermal methods can require harsh conditions. youtube.com
A general method for preparing amides from carboxylic acids involves first converting the acid to an ammonium (B1175870) salt using ammonium carbonate, followed by heating to dehydrate the salt to the amide. libretexts.org This can then be subjected to reduction to yield the desired amino acid.
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing amino acids. researchgate.netmdpi.com Enzymes can operate under mild conditions and often exhibit high enantioselectivity and regioselectivity, reducing the need for protecting groups and minimizing waste. researchgate.netmdpi.com
Transaminases (TAs) are particularly useful enzymes for this purpose, as they catalyze the stereoselective transfer of an amino group from a donor molecule to a keto acid or aldehyde acceptor. researchgate.net For example, the synthesis of 12-aminododecanoic acid, a monomer for nylon-12, can be envisioned using a transaminase to aminate a dodecanoic acid-12-semialdehyde precursor. researchgate.net Researchers have identified promiscuous transaminases from bacteria like Pseudomonas sp. that can act on a wide range of substrates, making them valuable tools for synthesizing long-chain ω-amino acids. researchgate.net
Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis. nih.govnih.gov These multi-step, one-pot processes can achieve transformations that are challenging for either methodology alone. nih.gov A chemo-enzymatic approach could involve the enzymatic conversion of a bio-based feedstock, like linoleic acid, into an oxo-acid intermediate using enzymes such as lipoxygenase and hydroperoxide lyase. researchgate.net This intermediate can then be aminated in a subsequent step by a transaminase to produce the final amino acid. researchgate.net Another strategy combines enzymatic transamination to form an imino acid, which is then hydrogenated in the same pot using a chemical catalyst like PtO₂ to yield the desired amino acid with high diastereoselectivity. nih.gov
Examples of Biocatalytic and Chemo-Enzymatic Strategies
| Approach | Key Enzyme(s)/Catalyst | Transformation | Target/Example Product |
|---|---|---|---|
| Biocatalytic | Transaminase (TA) | Amination of an aldehyde | 12-aminododecanoic acid researchgate.net |
| Biocatalytic | Carboxylic Acid Reductase (CAR) | Selective amide bond formation | N-alkanoyl-N-methylglucamides nih.gov |
| Chemo-enzymatic | Monoamine Oxidase (MAON) / Chemical Reduction | Asymmetric oxidation followed by chemical reduction | Azabicyclo[3.1.0] ncAA moiety of Boceprevir nih.gov |
Formation and Chemical Stability of the Hydrochloride Salt
The conversion of an amino acid to its hydrochloride salt is a common practice in chemical synthesis and pharmaceutical development. numberanalytics.comresearchgate.netsemanticscholar.org This process can enhance stability, improve solubility, and facilitate purification. numberanalytics.comacs.org
The formation of an amino acid hydrochloride is an acid-base reaction. numberanalytics.com Several laboratory procedures can be employed for this transformation.
One widely used method involves dissolving the free amino acid or its ester form in a suitable anhydrous organic solvent, such as diethyl ether, and then bubbling gaseous hydrogen chloride (HCl) through the solution. researchgate.net The gaseous HCl can be generated by the dropwise addition of concentrated sulfuric acid to sodium chloride. researchgate.net The hydrochloride salt, being insoluble in the organic solvent, precipitates out immediately and can be collected by filtration. researchgate.net Using anhydrous solvents is crucial as many hydrochlorides are soluble in water. researchgate.net
Another common technique involves preparing a concentrated solution of the amino acid and then adding aqueous hydrochloric acid to lower the pH. researchgate.netyoutube.com The addition of an organic solvent can then be used to induce the precipitation of the hydrochloride salt. researchgate.net For instance, after an amination reaction, the mixture can be acidified with hydrochloric acid to a pH of 3-4, creating a solution of the amino acid hydrochloride. google.com Subsequent workup, such as clarification and pH adjustment, allows for the isolation of the product. google.com
The successful formation of the salt can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. acs.org
The chemical stability of the hydrochloride salt itself is also a key factor, particularly in solution. The pH of the solution has a strong influence on the stability of amino acids and their salts. nih.gov Studies have shown that in acidic solutions (e.g., 0.1 N HCl), some amino acids can degrade over time. nih.gov For example, glutamic acid can undergo partial degradation to pyroglutamic acid in acidic conditions. nih.gov While some amino acids may show decreased concentrations in the presence of hydrochloric acid, many remain stable, especially over shorter periods. nih.gov The stability of a specific amino acid hydrochloride must be evaluated under the relevant storage and reaction conditions to ensure the integrity of the compound. nih.govnih.gov
Chemical Derivatization and Analogue Synthesis
The unique structural features of 3-aminodecanoic acid, particularly the presence of a primary amine and a carboxylic acid functional group on a lipophilic carbon chain, allow for a wide array of chemical modifications. These modifications are crucial for developing analogues with tailored properties.
N-Functionalization and Protecting Group Strategies in Aminodecanoic Acid Chemistry
The strategic protection of the amino group in 3-aminodecanoic acid is a fundamental step in its chemical manipulation, particularly during peptide synthesis and other coupling reactions. libretexts.orgresearchgate.net This protection prevents unwanted side reactions and allows for the selective formation of amide bonds at the carboxyl terminus. libretexts.org The choice of the protecting group is critical and depends on the specific reaction conditions and the desired final product. Common protecting groups for the amino function include tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). researchgate.netpeptide.com
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is stable under basic and nucleophilic conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA). peptide.com The Fmoc group, on the other hand, is introduced using Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester and is cleaved under mild basic conditions, often with piperidine (B6355638), making it orthogonal to the acid-labile Boc group. researchgate.netorganic-chemistry.org The Cbz group, introduced via benzyl (B1604629) chloroformate, is stable to mild acidic and basic conditions and is typically removed by catalytic hydrogenation. peptide.com
| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Moderate acid (e.g., TFA) | Stable to base and nucleophiles |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine) | Stable to acid |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation | Stable to mild acid and base |
Coupling Reactions and Peptide Conjugation Involving 3-Aminodecanoic Acid Analogues
The incorporation of 3-aminodecanoic acid and its analogues into peptide chains is achieved through the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. nih.govlibretexts.org This process, known as peptide coupling, requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. growingscience.com A variety of coupling reagents have been developed to promote this reaction efficiently and with minimal side reactions, such as racemization. growingscience.com
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form activated esters that are less prone to side reactions. growingscience.com More advanced coupling reagents such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and [O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate] (HATU) are also widely employed for their high efficiency and ability to suppress racemization. growingscience.com
The conjugation of 3-aminodecanoic acid to peptides can impart lipophilic character to the resulting peptidomimetic, potentially influencing its membrane permeability and biological activity. nih.gov For instance, lipidated peptides, where a fatty acid like moiety is attached, have been shown to have enhanced cell penetration. mdpi.com The specific choice of coupling reaction and conditions depends on the nature of the amino acids being coupled and the desired scale of the synthesis. chemrxiv.org
| Coupling Reagent | Abbreviation | Additive(s) | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, NHS | Forms a urea (B33335) byproduct that can be difficult to remove. |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC | HOBt, NHS | Water-soluble urea byproduct, facilitating purification. |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | High coupling efficiency, suitable for hindered amino acids. | |
| [O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate] | HATU | DIPEA | Very efficient, suppresses racemization. |
Synthesis of Hydroxylated and Other Substituted β-Aminodecanoic Acid Derivatives
The synthesis of substituted derivatives of 3-aminodecanoic acid, such as hydroxylated analogues, introduces additional functional groups that can significantly alter the molecule's properties and biological activity. nih.govnih.gov The stereoselective synthesis of these derivatives is often a key challenge, as the biological activity of chiral molecules is frequently dependent on their specific stereochemistry. nih.gov
One approach to synthesizing hydroxylated β-aminodecanoic acid derivatives involves starting from chiral precursors. For example, (2S,3R)-3-amino-2-hydroxydecanoic acid has been synthesized from D-glucose through a series of controlled chemical transformations. nih.gov This method allows for the precise control of the stereochemistry at the newly introduced chiral centers.
Other strategies for introducing substituents onto the β-aminodecanoic acid backbone include the use of enantioselective hydroamination of α,β-unsaturated esters, which can provide access to a variety of β-amino acid derivatives with high enantiomeric purity. nih.gov Furthermore, the functionalization of the carbon chain can be achieved through various organic reactions, allowing for the introduction of a wide range of substituents, including alkyl groups, halogens, and other functional moieties. These substituted analogues are valuable tools for structure-activity relationship (SAR) studies.
| Derivative | Synthetic Strategy | Precursor(s) | Key Features of Synthesis |
| (2S,3R)-3-amino-2-hydroxydecanoic acid | Chiral pool synthesis | D-Glucose | Multi-step synthesis with stereochemical control. nih.gov |
| Racemic 3-hydroxy decanoic acid | Reformatsky condensation | Not specified | Leads to a racemic mixture. nih.govfrontiersin.org |
| Enantioenriched β-amino acid derivatives | Cu-catalyzed hydroamination | α,β-unsaturated carbonyl compounds | Ligand-controlled regioselectivity. nih.gov |
Amide-Linked Derivative Synthesis and Structural Variations
The formation of amide bonds at the amino group of 3-aminodecanoic acid leads to the synthesis of N-acylated derivatives with diverse structural features. libretexts.orgresearchgate.net These amide-linked derivatives can exhibit a wide range of chemical and physical properties depending on the nature of the acyl group attached. The synthesis of these amides typically involves the reaction of 3-aminodecanoic acid (or its ester) with an activated carboxylic acid derivative, such as an acid chloride or an anhydride (B1165640), or through the use of standard peptide coupling reagents. libretexts.org
The structural variations in these amide-linked derivatives are extensive. The acyl group can be a simple alkyl or aryl group, or it can be a more complex moiety, such as another amino acid or a peptide. mdpi.com This allows for the creation of a vast library of compounds with different lipophilicity, polarity, and steric bulk. For example, the conjugation of 3-aminodecanoic acid with other bioactive molecules through an amide linkage is a common strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel biological activities. nih.gov The stability of the amide bond makes these derivatives robust under a variety of conditions. libretexts.org
| Derivative Type | Synthetic Method | Reactants | Structural Impact |
| N-Alkyl/Aryl Amides | Acylation with acid chloride/anhydride | 3-Aminodecanoic acid, Alkyl/Aryl acid chloride | Modifies lipophilicity and steric properties. |
| Peptide Conjugates | Peptide coupling reactions | 3-Aminodecanoic acid, N-protected amino acid/peptide | Creates lipopeptides with altered biological profiles. mdpi.com |
| Hybrid Molecules | Amide bond formation | 3-Aminodecanoic acid, Bioactive carboxylic acid | Combines the features of both parent molecules. nih.gov |
Advanced Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Compositional Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the elemental composition of 3-Aminodecanoic acid. Its ability to measure mass-to-charge ratios with high precision allows for the unequivocal identification of the molecule.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and polar molecules like amino acids without causing fragmentation. nih.gov When coupled with liquid chromatography (LC), LC-ESI-HRMS provides a powerful platform for the separation and identification of 3-Aminodecanoic acid from complex biological or chemical matrices. thermofisher.com This technique allows for the detection of the protonated molecule [M+H]⁺, providing a highly accurate mass measurement that can be used to confirm its elemental formula.
In a typical LC-HRMS setup for amino acid analysis, a reversed-phase chromatography column is often employed with a gradient elution using a mixture of aqueous and organic solvents, such as water with formic acid and acetonitrile (B52724) with formic acid. nih.gov The high-resolution mass spectrometer, for instance, an Orbitrap, can then acquire data with high resolving power, enabling the clear distinction of the target analyte from other components in the mixture. thermofisher.comnih.gov The use of ESI in positive ion mode is common for the analysis of amino acids, as the amine group is readily protonated. thermofisher.com
Table 1: Illustrative LC-HRMS Parameters for Amino Acid Analysis
| Parameter | Condition |
| Chromatography | |
| Column | Reversed-phase C18 or specialized amino acid column nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |
| Flow Rate | 0.2 - 0.6 mL/min nih.gov |
| Gradient | Optimized for separation of amino acids |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) thermofisher.com |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Scan Mode | Full Scan |
| Mass Resolution | > 70,000 FWHM |
This table presents a generalized set of parameters and may require optimization for specific instrumentation and applications.
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In an MS/MS experiment, the precursor ion of 3-Aminodecanoic acid, selected in the first mass analyzer, is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern provides valuable information about the molecule's structure.
For 3-Aminodecanoic acid, characteristic fragmentation would involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds in the decanoic acid chain. By analyzing these fragmentation pathways, the position of the amino group on the fatty acid backbone can be confirmed. Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is a targeted MS/MS technique that offers high sensitivity and selectivity for quantification. sciex.com
Table 2: Predicted MS/MS Fragmentation of Protonated 3-Aminodecanoic Acid
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| [M+H]⁺ | [M+H - H₂O]⁺ | 18.01 | Loss of water from the carboxylic acid group |
| [M+H]⁺ | [M+H - NH₃]⁺ | 17.03 | Loss of ammonia from the amino group |
| [M+H]⁺ | Various | CₙH₂ₙ | Cleavage of the alkyl chain |
The exact m/z values will depend on the elemental composition of the fragments.
While 3-Aminodecanoic acid itself is not sufficiently volatile for direct GC-MS analysis, it can be chemically derivatized to increase its volatility and thermal stability. nih.gov Common derivatization strategies for amino acids include esterification of the carboxylic acid group followed by acylation of the amino group. For instance, derivatization with pentafluoropropionic anhydride (B1165640) and heptafluorobutanol can be employed. nih.gov
Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The electron ionization (EI) source in a GC-MS system typically produces extensive fragmentation, providing a detailed mass spectrum that can serve as a fingerprint for the compound. This technique is particularly useful for quantifying amino acid enantiomers when using a chiral GC column. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule, as well as its three-dimensional structure.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural characterization of 3-Aminodecanoic acid hydrochloride.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 3-Aminodecanoic acid, one would expect to see distinct signals for the protons on the alpha, beta, and subsequent carbons of the decanoic acid chain, as well as a signal for the proton attached to the nitrogen atom. The integration of these signals corresponds to the number of protons of each type. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment (e.g., carbonyl, alkyl).
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the planar structure.
COSY: Establishes correlations between protons that are coupled to each other, typically on adjacent carbons.
HSQC: Correlates directly bonded proton and carbon atoms.
HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different parts of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Aminodecanoic Acid
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (COOH) | - | ~175-180 |
| C2 (CH₂) | ~2.3-2.5 | ~35-40 |
| C3 (CH-NH₂) | ~3.0-3.3 | ~50-55 |
| C4-C9 (CH₂) | ~1.2-1.6 | ~22-32 |
| C10 (CH₃) | ~0.8-0.9 | ~14 |
| NH₂ | Variable | - |
These are approximate chemical shift ranges and can be influenced by the solvent and pH. The specific data for this compound would need to be determined experimentally.
While not directly on 3-Aminodecanoic acid, solid-state NMR (ssNMR) studies on related aminobisphosphonate compounds provide insights into how such molecules interact with solid matrices, such as bone mineral. nih.gov ssNMR is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. For aminobisphosphonates, ssNMR has been used to study their binding to hydroxyapatite, the mineral component of bone. nih.gov These studies have revealed information about the conformation of the bound molecules and their interactions with the surface. illinois.edu Although 3-Aminodecanoic acid is not a bisphosphonate, the principles of using ssNMR to study the interaction of amino-containing molecules with solid surfaces are transferable and could be applied to understand its behavior in various solid formulations or on surfaces.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography stands as a cornerstone for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, which possesses both amino and carboxylic acid functional groups, a variety of chromatographic methods can be applied. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as purity assessment or quantitative determination.
HPLC and its more advanced version, UPLC, are powerful techniques for the analysis of non-volatile or thermally labile compounds like amino acids. bldpharm.com These methods offer high resolution, sensitivity, and speed. UPLC, with its use of smaller stationary phase particles, provides even greater resolution and faster analysis times compared to conventional HPLC. mdpi.com
HILIC is a chromatographic technique particularly well-suited for the separation of polar compounds, making it an excellent choice for amino acid analysis. waters.comhplc.eu In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. halocolumns.com This creates a water-enriched layer on the surface of the stationary phase, and polar analytes like amino acids are retained through partitioning between this layer and the bulk mobile phase. halocolumns.com The more hydrophilic the analyte, the stronger its retention. chromatographyonline.com
For the analysis of underivatized amino acids, HILIC offers a significant advantage by avoiding the often complex and time-consuming derivatization steps required by other methods. halocolumns.comnih.gov The separation can be coupled with mass spectrometry (MS) for sensitive and specific detection. hplc.euchromatographyonline.com The choice of stationary phase and mobile phase conditions, such as pH and buffer concentration, is critical for achieving optimal separation of a mixture of amino acids. waters.com
Table 1: Key Parameters in HILIC for Amino Acid Analysis
| Parameter | Description | Relevance to 3-Aminodecanoic Acid Analysis |
| Stationary Phase | Typically polar materials like underivatized silica (B1680970), or silica chemically bonded with polar functional groups (e.g., amide, diol, cyano). waters.com | A stationary phase with appropriate polarity will be crucial for retaining and separating 3-aminodecanoic acid from other components in a sample. |
| Mobile Phase | A mixture of a high percentage of a water-miscible organic solvent (e.g., acetonitrile) and a low percentage of an aqueous buffer. halocolumns.com | The ratio of organic to aqueous solvent and the buffer composition will directly influence the retention time of 3-aminodecanoic acid. |
| pH | The pH of the aqueous component of the mobile phase affects the ionization state of the amino acid and the stationary phase. waters.com | The charge of the amino and carboxylic acid groups of 3-aminodecanoic acid will be pH-dependent, impacting its interaction with the stationary phase. |
| Buffer Concentration | The salt concentration in the mobile phase can influence peak shape and retention. halocolumns.com | Optimizing the buffer concentration can improve the chromatographic performance for 3-aminodecanoic acid. |
Reversed-phase liquid chromatography (RPLC) is a widely used HPLC mode where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar. nih.gov While amino acids are generally polar, RPLC can be effectively used for their analysis, often with the aid of pre-column derivatization. nih.gov Derivatization converts the polar amino acid into a more hydrophobic derivative, which can be retained and separated on a non-polar stationary phase. nih.gov This approach is often employed for the quantitative analysis of specific amino acids.
For this compound, derivatization of the primary amine group with a suitable reagent would render it more amenable to RPLC analysis. The choice of derivatizing agent is crucial as it can influence the sensitivity and selectivity of the detection method, which is often fluorescence or UV-Vis spectrophotometry. nih.govnih.gov
Table 2: Common Derivatization Reagents for RPLC of Amino Acids
| Derivatizing Reagent | Functional Group Targeted | Detection Method |
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence |
| Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Primary and secondary amines | Fluorescence |
| Dansyl chloride | Primary and secondary amines | Fluorescence |
| Phenylisothiocyanate (PITC) | Primary and secondary amines | UV |
The selection of a suitable derivatization reagent and the optimization of the reaction conditions are critical for achieving accurate and reproducible quantification of this compound by RPLC.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Since amino acids are non-volatile, they must be chemically modified through derivatization to increase their volatility before GC analysis. sigmaaldrich.comnih.gov This process typically involves converting the polar amino and carboxyl groups into less polar, more volatile esters and/or silyl (B83357) derivatives. researchgate.net
The derivatization of 3-aminodecanoic acid would be a necessary prerequisite for its analysis by GC. sigmaaldrich.com Common derivatization strategies include esterification of the carboxylic acid group followed by acylation or silylation of the amino group. researchgate.net The choice of derivatizing reagents and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. researchgate.net Once derivatized, the resulting compound can be separated on a GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net GC-MS provides the added advantage of structural information, which can be used to confirm the identity of the derivatized amino acid.
Ion exchange chromatography (IEC) is a classic and still widely used technique for the separation of charged molecules like amino acids. 193.16.218 The separation is based on the reversible interaction between the charged amino acid and a charged stationary phase (the ion exchanger). harvardapparatus.com Cation exchange chromatography, using a negatively charged stationary phase, is commonly employed for amino acid analysis. harvardapparatus.com
The separation of amino acids by IEC is highly dependent on the pH and ionic strength of the mobile phase (the eluent). 193.16.218 By carefully controlling these parameters, it is possible to selectively elute different amino acids from the column based on their net charge. harvardapparatus.com For the separation of a complex mixture of amino acids, a gradient elution, where the pH and/or ionic strength of the eluent is changed over time, is often used. harvardapparatus.com Post-column derivatization with a reagent like ninhydrin (B49086) is typically required to detect the separated amino acids. 193.16.218
Table 3: Principles of Ion Exchange Chromatography for Amino Acid Separation
| Parameter | Principle | Relevance to 3-Aminodecanoic Acid Separation |
| Stationary Phase | A solid support with covalently attached charged functional groups (e.g., sulfonate groups for cation exchange). harvardapparatus.com | A cation exchange resin would retain the positively charged 3-aminodecanoic acid at an appropriate pH. |
| Mobile Phase (Eluent) | A buffer solution with a specific pH and ionic strength. 193.16.218 | The pH of the eluent will determine the net charge of 3-aminodecanoic acid, and the ionic strength will influence its elution from the column. |
| Elution | Analytes are eluted by changing the pH or increasing the ionic strength of the mobile phase. harvardapparatus.com | A carefully controlled gradient of pH or salt concentration will be necessary to elute 3-aminodecanoic acid and separate it from other amino acids. |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. docbrown.info It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. nih.gov The resulting IR spectrum is a unique fingerprint of the molecule, with characteristic absorption bands for different functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine and carboxylic acid functional groups. The presence of the hydrochloride salt would also influence the spectrum.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (from R-NH₃⁺) | Stretching | 3000 - 2800 (broad) |
| C-H (from alkyl chain) | Stretching | 2960 - 2850 |
| C=O (from carboxylic acid) | Stretching | ~1710 |
| N-H (from R-NH₃⁺) | Bending | ~1600 - 1500 |
| C-O (from carboxylic acid) | Stretching | ~1300 - 1200 |
| O-H (from carboxylic acid) | Bending | ~1440 - 1395 |
| O-H (from carboxylic acid) | Stretching | 3300 - 2500 (broad) |
The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid is typically observed around 1710 cm⁻¹. researchgate.net The N-H stretching and bending vibrations of the protonated amine group (R-NH₃⁺) would also be present. wpmucdn.com Analysis of the IR spectrum provides valuable information for confirming the presence of the key functional groups in the this compound molecule.
Chiral Analysis Methodologies for Enantiomeric Purity Determination (e.g., Advanced Marfey's Method)
The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules like 3-aminodecanoic acid. Indirect methods, which involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, are widely employed. These diastereomers, having different physical properties, can then be separated using achiral chromatographic techniques such as high-performance liquid chromatography (HPLC). One of the most prominent and effective chiral derivatizing agents for amino acids is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). researchgate.netnih.gov The "Advanced Marfey's Method" builds upon this foundation, offering enhanced resolution and sensitivity, particularly when coupled with mass spectrometry. researchgate.netnih.govmdpi.com
The fundamental principle of Marfey's method involves the reaction of the primary amine of the amino acid with the fluorine atom of Marfey's reagent under mild alkaline conditions. researchgate.netacs.org This reaction forms diastereomeric adducts. For a racemic mixture of D- and L-amino acids, derivatization with L-FDAA will produce L-FDAA-D-amino acid and L-FDAA-L-amino acid diastereomers. These can then be separated and quantified, typically by reversed-phase HPLC with UV detection at 340 nm. acs.org
The Advanced Marfey's Method often utilizes variants of the original reagent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (FDLA) or other analogues, which can provide better separation for certain amino acids. researchgate.net A key advantage of this advanced approach is its compatibility with mass spectrometry (LC-MS), which provides greater sensitivity and structural information. nih.govspringernature.com Furthermore, the development of C3 and C18 Marfey's methods, referring to the type of HPLC column used, has expanded the applicability and resolving power for a wide array of standard and non-standard amino acids. acs.org
For a β-amino acid like 3-aminodecanoic acid, the long alkyl chain introduces significant hydrophobicity. The choice of the chiral derivatizing agent and chromatographic conditions is crucial for achieving baseline separation of the diastereomers. While specific research detailing the chiral analysis of 3-aminodecanoic acid using the Advanced Marfey's Method is not extensively published, the methodology has been successfully applied to a vast range of non-proteinogenic and β-amino acids. nih.govacs.org The general procedure would involve the derivatization of 3-aminodecanoic acid with an appropriate chiral agent (e.g., L-FDLA) followed by separation on a reversed-phase column (e.g., C18 or C3) using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. acs.orgnih.gov
Detailed Research Findings:
Research on various amino acids demonstrates the robustness of the Advanced Marfey's Method. For instance, studies on complex mixtures of D/L-amino acids have shown that this method, especially when combined with 2D-HPLC and mass spectrometry, can successfully determine the stereochemistry of non-proteinogenic amino acids in natural products. researchgate.netnih.gov The elution order of the diastereomers is generally consistent, with the L-D diastereomer eluting before the L-L diastereomer for α-amino acids, although this can vary for β-amino acids and other non-standard structures. researchgate.net
The table below illustrates typical chromatographic data obtained from the Marfey's analysis of various amino acid standards. While this data does not pertain specifically to 3-aminodecanoic acid, it provides a clear example of the retention behavior and separation factors that can be expected when applying this methodology. The separation factor (α) is a measure of the relative retention of the two diastereomers, with a value greater than 1 indicating separation. The resolution (Rs) is a quantitative measure of how well the two peaks are separated.
Table 1: Representative Chromatographic Data for the Separation of Amino Acid Diastereomers using Marfey's Method
| Amino Acid | Derivatizing Agent | Column | Mobile Phase | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Separation Factor (α) |
|---|---|---|---|---|---|---|
| Alanine | L-FDAA | C18 | Acetonitrile/Water/TFA | 23.3 | 24.2 | 1.04 |
| Valine | L-FDAA | C18 | Acetonitrile/Water/TFA | 30.1 | 31.5 | 1.05 |
| Leucine | L-FDAA | C18 | Acetonitrile/Water/TFA | 35.8 | 37.2 | 1.04 |
| Phenylalanine | L-FDAA | C18 | Acetonitrile/Water/TFA | 38.4 | 40.1 | 1.04 |
| β-Alanine | L-FDLA | C3 | Acetonitrile/Water/Formic Acid | 15.2 | 16.0 | 1.05 |
This table is a compilation of representative data from various sources acs.orgresearchgate.net to illustrate the method's application and does not represent a single experimental run.
The successful application of the Advanced Marfey's Method to a wide variety of amino acids, including those with bulky and hydrophobic side chains, strongly suggests its suitability for determining the enantiomeric purity of this compound. The methodology provides a reliable and reproducible means of separating the (R)- and (S)-enantiomers after derivatization, allowing for precise quantification of enantiomeric excess.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and intrinsic properties of a molecule. These calculations are fundamental for predicting reactivity and understanding reaction pathways.
The reactivity of a molecule is intrinsically linked to its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept used to predict chemical reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govtaylorandfrancis.comwikipedia.orgnumberanalytics.com
The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, characteristic of a nucleophile. taylorandfrancis.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and can accept electrons, typical of an electrophile. taylorandfrancis.com The interaction and energy gap (ΔE) between the HOMO and LUMO of reacting species are crucial for predicting how a reaction will proceed. taylorandfrancis.comwikipedia.org A smaller energy gap generally implies higher reactivity of the molecule. taylorandfrancis.com
For 3-aminodecanoic acid hydrochloride, the protonated amine group would significantly influence the electronic landscape. In a Lewis acid-base context, the interaction can be seen as the donation of electrons from a base's HOMO into the acid's LUMO. libretexts.org Computational methods like Density Functional Theory (DFT) are often used to calculate these orbital energies and other electronic properties such as electronegativity, which helps in predicting the molecule's tendency to attract electrons. While specific HOMO-LUMO energy values for this compound are not available, the principles of FMO theory provide a robust framework for predicting its reactivity with other chemical species. nih.govnumberanalytics.com
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy often indicates greater reactivity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy often indicates greater reactivity. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap suggests the molecule is more easily polarized and more reactive. |
| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. | Influences the polarity of bonds and the distribution of electron density across the molecule. |
This table presents conceptual information based on established chemical theories.
Theoretical models are invaluable for elucidating complex reaction mechanisms, such as the acid-catalyzed hydrolysis of amides. For an amide derivative of 3-aminodecanoic acid, hydrolysis under acidic conditions would be a critical reaction.
Studies on similar molecules show that the first step in acid-catalyzed amide hydrolysis is the protonation of the carbonyl oxygen. researchgate.netyoutube.com This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule, which is often the rate-determining step. researchgate.net Subsequent proton transfers and the eventual breaking of the C-N bond lead to the formation of a carboxylic acid and an amine. researchgate.net
Computational investigations using methods like the B3LYP density functional method have been applied to model the amide hydrolysis of N-(o-carboxybenzoyl)-L-amino acids. nih.gov These studies reveal that the reaction barrier is significantly lower in a solution compared to the gas phase, highlighting the crucial role of solvent molecules (water) as both reactants and catalysts. nih.gov For certain substrates, a concerted mechanism where bond breaking and forming occur simultaneously is found to be more favorable than a stepwise one. nih.gov Such theoretical approaches could be directly applied to derivatives of 3-aminodecanoic acid to predict the most likely pathways and transition states for their hydrolysis.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is essential for understanding how molecules interact with their environment and for analyzing their conformational flexibility.
MD simulations are frequently used to study the adsorption of molecules onto surfaces and the intermolecular forces that govern their interactions in solution. For 3-aminodecanoic acid, which possesses both a hydrophobic alkyl chain and a hydrophilic amino-acid headgroup, these simulations can predict how it orients itself at interfaces or aggregates in solution.
Simulations of amino acids and peptides on surfaces like titanium dioxide (TiO₂) show that polar and aromatic residues are often the strongest binders. cooper.edu The interactions are complex, involving hydrogen bonds with surface water molecules or direct bonding to the surface itself. cooper.edu The long alkyl chain of 3-aminodecanoic acid would likely lead to significant van der Waals interactions, while the protonated amine and carboxylic acid groups would engage in hydrogen bonding and electrostatic interactions. youtube.com
Studies on charged amino acids demonstrate that their side-chain motions can determine long-range electrostatic effects, which are crucial for molecular recognition and interaction. mdpi.com MD simulations can predict these dynamic charge proximities and help understand how molecules like this compound might interact with biological macromolecules or other surfaces. mdpi.com The choice of force field and water model in these simulations is critical, as different models can yield varying results regarding the conformation and aggregation of the molecules being studied. nih.gov
The biological function and physical properties of molecules are highly dependent on their three-dimensional shape or conformation. Conformational analysis of 3-aminodecanoic acid derivatives can be performed using MD simulations and by comparing results to experimental data from techniques like X-ray crystallography when available.
For example, crystal structure analysis of derivatives of the amino acid L-3,4-dehydroproline has provided detailed conformational data, including bond angles and the planarity of molecular fragments. nih.gov Such studies have revealed that while some peptide derivatives adopt conformations like a right-handed α-helix, others prefer a collagen-like structure. nih.gov Similar computational analyses on derivatives of 3-aminodecanoic acid could predict the energetically favorable conformations of its backbone and side chain, which is crucial for understanding its potential interactions and functions. Advanced computational tools are continuously being developed to predict the complex 3D structures of proteins and peptides based on their amino acid sequences, showcasing the power of computational approaches in structural biology. deepmind.google
Biochemical Pathways and Mechanistic Biological Research
In Vitro Mechanistic Investigations of Derivatives and Conjugates
Derivatives and conjugates of 3-aminodecanoic acid have been the subject of various in vitro studies to understand their mechanisms of action at the molecular and cellular levels. These investigations have revealed their potential to modulate the activity of enzymes, interact with cellular receptors, and influence fundamental cellular processes.
Certain derivatives of amino acids have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov Inhibition of this enzyme can help control post-meal blood glucose levels. nih.gov For example, a series of 3-amino-2,4-diarylbenzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives were synthesized and showed good to excellent inhibitory activity against α-glucosidase, with some compounds being significantly more potent than the standard inhibitor acarbose. nih.gov Molecular docking studies suggested that these compounds could interact with key amino acid residues in the active site of the enzyme. nih.gov
DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for processes like DNA replication and recombination. nih.gov Human topoisomerase IIIα, a type IA topoisomerase, functions as a single-stranded DNA decatenase, an activity that is stimulated by other proteins such as BLM and RMI1. nih.gov While direct studies on 3-aminodecanoic acid's effect on topoisomerases are not prominent, the broader class of molecules that interact with DNA and its associated enzymes is an active area of research.
Table 3: Examples of Enzyme Modulation by Amino Acid Derivatives
| Enzyme | Modulator Type | Effect |
| α-Glucosidase | 3-amino-2,4-diarylbenzo nih.govnih.govimidazo[1,2-a]pyrimidines | Inhibition, with some derivatives showing competitive inhibition. nih.gov |
| DNA Topoisomerase IIIα | BLM and RMI1 proteins | Stimulation of single-stranded DNA decatenase activity. nih.gov |
Peptides and their derivatives can exhibit specific binding to cellular receptors, including opioid receptors. The opioid receptor family includes μ, δ, and κ receptors, which are G protein-coupled receptors (GPCRs). biorxiv.org The binding of ligands to these receptors can trigger a signaling cascade that leads to various physiological effects. mdpi.com
The affinity of a compound for an opioid receptor is a key determinant of its potency. nih.gov For instance, modifications to the core structure of fentanyl, a potent opioid agonist, can significantly alter its binding affinity for the μ-opioid receptor. nih.gov Computational docking studies are often used to predict the binding affinity of new compounds to opioid receptors. biorxiv.orgnih.gov
Some compounds can act as biased agonists, preferentially activating one signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment). biorxiv.org Researchers have been exploring dual biased agonists for both μ- and δ-opioid receptors as a potential strategy for developing analgesics with fewer side effects. biorxiv.org While direct studies on 3-aminodecanoic acid's interaction with opioid receptors are limited, the principles of peptide-receptor binding are relevant to understanding the potential biological activities of its conjugates.
Table 4: Opioid Receptor Ligand Characteristics
| Ligand Type | Mechanism of Action | Example |
| Agonist | Binds to and activates the receptor, eliciting a biological response. mdpi.com | Morphine, Fentanyl painphysicianjournal.com |
| Antagonist | Binds to the receptor but does not activate it, blocking the action of agonists. nih.gov | Naloxone nih.gov |
| Partial Agonist | Binds to and activates the receptor but with lower efficacy than a full agonist. biorxiv.org | Buprenorphine nih.gov |
| Biased Agonist | Preferentially activates specific downstream signaling pathways of the receptor. biorxiv.org | Oliceridine biorxiv.org |
Compounds that can induce the readthrough of premature termination codons (PTCs) in messenger RNA (mRNA) have potential therapeutic applications for genetic diseases caused by nonsense mutations. nih.gov These mutations introduce a stop codon within the coding sequence, leading to the production of a truncated, non-functional protein. nih.gov Readthrough compounds allow the ribosome to bypass the PTC, leading to the synthesis of a full-length, and potentially functional, protein. nih.govfrontiersin.org
The efficiency of readthrough can be influenced by the identity of the stop codon (UGA, UAA, or UAG) and the surrounding nucleotide sequence. nih.govnih.gov Some nonaminoglycoside compounds have been identified that can induce readthrough of PTCs. nih.gov For example, two such compounds were shown to induce the production of functional ATM protein in cells from patients with ataxia-telangiectasia, a disease caused by mutations in the ATM gene. nih.gov They also induced the production of dystrophin in mouse myotube cells carrying a nonsense mutation. nih.gov
While there is no direct evidence linking 3-aminodecanoic acid to gene readthrough, the study of small molecules that can modulate such fundamental cellular processes is a key area of research for developing new therapeutic strategies.
Interactions of Lipopeptides Containing β-Aminodecanoic Acid with Biological Membranes
The interaction of lipopeptides with biological membranes is a critical determinant of their biological activity. For lipopeptides containing a β-aminodecanoic acid component, the mechanism of action is primarily driven by the physical disruption of the cell membrane's integrity. This process is governed by the molecule's inherent amphipathicity, arising from a positively charged peptide-like head group and a hydrophobic decanoic acid lipid tail. While detailed biophysical studies specifically on lipopeptides composed of 3-aminodecanoic acid are not extensively documented, their behavior can be understood by examining the principles derived from structurally similar short cationic lipopeptides and peptides incorporating β-amino acids.
The interaction is generally a multi-step process. It begins with an initial electrostatic attraction between the cationic lipopeptide and the negatively charged components of target membranes, such as the phosphatidylglycerol (PG) lipids found in bacterial cell membranes. mdpi.comnih.gov This is followed by the insertion of the hydrophobic decanoic acid tail into the lipid bilayer's core. This insertion is a key step that leads to membrane destabilization and loss of barrier function. mdpi.comnih.gov
The unique structural features of a β-aminodecanoic acid-containing lipopeptide are significant. The C10 length of the decanoic acid tail provides substantial hydrophobicity to drive membrane penetration. mdpi.com Furthermore, the presence of a β-amino acid in the peptide backbone is known to confer resistance to proteolytic degradation, potentially allowing for a more sustained interaction at the membrane surface compared to conventional α-peptides. acs.orgnih.gov
Mechanisms of Membrane Disruption
Once bound to the membrane surface, lipopeptides disrupt the lipid bilayer through several proposed mechanisms. The insertion of the lipid tail into the hydrophobic core disrupts the ordered packing of membrane phospholipids. This can lead to a variety of effects, including increased membrane fluidity, localized thinning of the bilayer, and the induction of lipid reorganization. nih.gov
For many antimicrobial peptides and lipopeptides, a "carpet" model is a widely accepted mechanism. nih.gov In this model, the lipopeptide monomers accumulate on the membrane surface, orienting parallel to the plane of the bilayer. Once a threshold concentration is reached, they exert detergent-like effects, causing a catastrophic loss of membrane integrity, leading to the formation of transient pores or the complete micellization of the membrane. nih.gov This disruption results in the leakage of ions and essential metabolites, ultimately leading to cell death.
Biophysical Research on Model Lipopeptides
Biophysical studies on analogous short cationic lipopeptides provide detailed insights into the molecular consequences of these interactions. Techniques such as fluorescence microscopy using dyes like propidium (B1200493) iodide can confirm membrane damage, while isothermal titration calorimetry (ITC) can quantify the thermodynamics of binding. mdpi.com ITC experiments have shown that the partitioning of cationic lipopeptides into negatively charged model membranes, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), is typically a spontaneous and entropy-driven process. mdpi.com
Atomistic molecular dynamics simulations offer a powerful tool to visualize and quantify these interactions at a molecular level. Studies on model antimicrobial lipopeptides (AMLPs), such as a C16-KKK peptide (a lysine-rich peptide with a 16-carbon acyl chain), interacting with a model bacterial membrane (composed of POPE and POPG lipids), have revealed significant, concentration-dependent changes to the membrane's structure and properties. nih.gov At lower concentrations, the lipopeptides can have a condensing effect, increasing the order of the lipid tails. However, at higher concentrations, they destabilize the membrane, disrupting the core structure, inducing membrane thinning, and increasing water permeation. nih.gov
The tables below summarize key findings from biophysical studies on model cationic lipopeptides, illustrating the types of interactions and effects that could be anticipated for lipopeptides containing β-aminodecanoic acid.
Table 1: Effects of a Model Antimicrobial Lipopeptide (C16-KKK) on Bacterial Membrane Properties (Data derived from molecular dynamics simulations of a C16-KKK lipopeptide with a POPE/POPG bilayer) nih.gov
| Lipopeptide Concentration (mol%) | Area per Lipid (Ų) | Bilayer Thickness (Å) | Membrane Bending Rigidity (J) | Water Permeability Coefficient (cm/s) |
| 0 (Pure Bilayer) | 61.3 | 40.2 | 4.4 x 10⁻²⁰ | 2.5 x 10⁻³ |
| 10 | 59.9 | 40.9 | 6.5 x 10⁻²⁰ | 2.7 x 10⁻³ |
| 25 | 62.1 | 38.8 | 4.3 x 10⁻²⁰ | 5.8 x 10⁻³ |
| 40 | 66.2 | 36.1 | 1.6 x 10⁻²⁰ | 12.1 x 10⁻³ |
Table 2: Thermodynamic Parameters for Lipopeptide (C16-KGGK) Binding to Model Membranes (Data derived from umbrella sampling simulations) nih.gov
| Membrane Model | Free Energy of Binding (ΔG) (kcal/mol) | Enthalpic Contribution (ΔH) (kcal/mol) | Entropic Contribution (-TΔS) (kcal/mol) |
| Bacterial-like (POPE/POPG) | -14.5 | -10.0 | -4.5 |
| Mammalian-like (POPC) | -8.0 | -5.5 | -2.5 |
The data demonstrate that lipopeptide binding is thermodynamically favorable, particularly to negatively charged bacterial-like membranes, a selectivity driven by both electrostatic and hydrophobic forces. nih.gov The profound structural changes, including decreased thickness, reduced rigidity, and increased water leakage at higher concentrations, underscore the membrane-disrupting mechanism of action. nih.gov
Compound and Substance Table
| Name | Type |
| 3-Aminodecanoic acid | β-Amino acid, Lipid |
| Phosphatidylglycerol (PG) | Anionic Phospholipid |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) | Anionic Phospholipid |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Zwitterionic Phospholipid |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) | Zwitterionic Phospholipid |
| Propidium Iodide | Fluorescent Dye |
| Lysine | α-Amino acid |
Applications in Chemical Research and Materials Science
Building Block for Peptide and Peptidomimetic Synthesis
The unique structure of 3-aminodecanoic acid, a β-amino acid, makes it a valuable component in the synthesis of peptides and peptidomimetics. Its integration can induce specific conformational constraints and introduce lipophilic character, thereby influencing the biological activity and physicochemical properties of the resulting molecules.
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support. lsu.edu 3-Aminodecanoic acid, appropriately protected, can be readily incorporated into standard SPPS protocols. The most common strategies involve the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group. peptide.comuci.edu
The general workflow for integrating 3-aminodecanoic acid into an Fmoc-based SPPS cycle is as follows:
Resin Preparation: The synthesis begins with a solid support, typically a resin such as 2-chlorotrityl chloride or Wang resin for C-terminal carboxylic acids, or a Rink amide resin for C-terminal amides. uci.edu
First Amino Acid Loading: The first amino acid is covalently attached to the resin. uci.edu
Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. uci.edu
Coupling: The carboxylic acid of the incoming Fmoc-protected 3-aminodecanoic acid is activated using a coupling reagent. Common activating agents include carbodiimides or uronium/phosphonium salts like HATU, HBTU, or PyBOP. peptide.com The activated amino acid is then added to the resin to form a peptide bond with the free amine.
Capping (Optional): To prevent the formation of deletion sequences, any unreacted amines on the resin can be capped, often using acetic anhydride (B1165640). uci.edu
Iteration: The deprotection and coupling steps are repeated with subsequent amino acids until the desired peptide sequence is assembled.
Cleavage and Deprotection: Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). nih.gov
The incorporation of β-amino acids like 3-aminodecanoic acid can sometimes present challenges, such as slower coupling kinetics compared to α-amino acids. However, optimizing coupling times and using potent activation reagents can overcome these hurdles. The presence of the long alkyl chain in 3-aminodecanoic acid can also influence the swelling properties of the resin and the solubility of the growing peptide chain.
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. ekb.eg In solution-phase synthesis, the peptide is assembled sequentially in a solvent, with purification of the intermediate peptides after each coupling step. nih.gov
The principles of protection and activation used in SPPS are also applicable to solution-phase synthesis. ekb.eg For the incorporation of 3-aminodecanoic acid, its amino group would be protected (e.g., with Boc or Fmoc), and its carboxylic acid group would be activated to react with the free amino group of another amino acid or peptide fragment in solution. ekb.egnih.gov A key challenge in solution-phase synthesis is the purification of the product after each step, which is often accomplished by crystallization or chromatography. The lipophilic nature of the decanoic acid chain in 3-aminodecanoic acid can be leveraged to facilitate purification by altering the solubility of the resulting peptide.
Lipoamino acids are conjugates of fatty acids and amino acids that have garnered significant interest due to their unique properties and biological activities. nih.gov The conjugation of a fatty acid to a peptide can enhance its membrane permeability, prolong its half-life in circulation, and promote self-assembly into nanostructures.
3-Aminodecanoic acid is itself a lipoamino acid. It can also be used as a scaffold to create more complex lipoamino acid conjugates. For instance, the amino group of 3-aminodecanoic acid can be acylated with other fatty acids to create di-acyl lipoamino acids, or its carboxylic acid can be coupled to other amino acids or peptides. These modifications can be used to fine-tune the physicochemical properties of the resulting molecule. For example, increasing the length of the alkyl chain generally increases the hydrophobicity of the molecule.
The design of such conjugates is often guided by the desired application. For example, in drug delivery, the lipophilic character can be tailored to improve the encapsulation of hydrophobic drugs and their interaction with cell membranes.
| Application | Synthesis Method | Key Feature of 3-Aminodecanoic Acid | Desired Outcome |
| Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Bifunctional (amino and carboxyl groups) | Incorporation of a β-amino acid with a lipophilic side chain |
| Peptide Synthesis | Solution-Phase Peptide Synthesis | Bifunctional (amino and carboxyl groups) | Scalable synthesis of peptides containing a lipophilic moiety |
| Lipoamino Acid Conjugates | Acylation or Peptide Coupling | Lipophilic decanoic acid chain | Enhanced membrane permeability, prolonged half-life, self-assembly |
Development of Functionalized Biomaterials and Polymers
The bifunctional nature of amino acids makes them attractive monomers for the synthesis of polymers, particularly polyamides. The specific structure of 3-aminodecanoic acid offers the potential to create polymers with unique properties.
Polyamides are a class of polymers characterized by the repeating amide linkages (-CO-NH-) in their backbone. chemguideforcie.co.uk They are known for their excellent mechanical properties, thermal stability, and chemical resistance. Nylons are a well-known subclass of polyamides.
Amino acids can be used as monomers to produce polyamides through condensation polymerization. chemguideforcie.co.uk In this process, the carboxylic acid group of one monomer reacts with the amino group of another, forming an amide bond and eliminating a molecule of water. chemguideforcie.co.uk
For example, 11-aminoundecanoic acid is the monomer used to produce Polyamide 11 (Nylon 11). wikipedia.org This polymer is valued for its flexibility, impact resistance, and low moisture absorption. wikipedia.org Similarly, 12-aminododecanoic acid is a precursor for Polyamide 12. nih.gov
While the direct polymerization of 3-aminodecanoic acid is not as commonly reported, its structure suggests its potential as a monomer or co-monomer in polyamide synthesis. The presence of the amino group at the 3-position, as opposed to the terminal position in the monomers for Nylon 11 and 12, would result in a different polymer architecture. The decanoic acid chain would be a pendant group off the polymer backbone rather than part of the main chain. This could lead to polyamides with interesting properties, such as increased hydrophobicity and potentially different thermal and mechanical characteristics compared to traditional polyamides.
The synthesis of such polymers could be achieved through various polycondensation methods, including melt polymerization or solution polymerization. The resulting polyamides could find applications as engineering plastics, fibers, or films with tailored properties.
Research on Corrosion Inhibition Mechanisms (using amino acid derivatives and related compounds)
The corrosion of metals is a significant industrial problem. Corrosion inhibitors are substances that, when added in small concentrations to an environment, can effectively decrease the corrosion rate of a metal. Amino acids and their derivatives have been investigated as environmentally friendly corrosion inhibitors for various metals and alloys in acidic media. nih.govcapes.gov.br
The effectiveness of amino acids as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective film. This adsorption can occur through several mechanisms:
Physisorption: Electrostatic interaction between the charged metal surface and the charged amino acid molecules.
Chemisorption: Covalent bonding between the lone pair electrons of heteroatoms (N, O) in the amino acid and the vacant d-orbitals of the metal atoms. researchgate.net
The structure of the amino acid plays a crucial role in its inhibition efficiency. Key factors include:
The length of the alkyl chain
The number and type of functional groups (e.g., -COOH, -NH2, -SH)
The presence of π-electrons in the molecule
Derivatives of amino acids with longer alkyl chains, such as those related to 3-aminodecanoic acid, are expected to exhibit enhanced corrosion inhibition properties. The long hydrocarbon chain can create a more compact and hydrophobic protective layer on the metal surface, effectively blocking the attack of corrosive species.
Research in this area often involves a combination of experimental techniques and theoretical calculations:
Electrochemical Methods: Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the inhibition efficiency and study the mechanism of inhibition. researchgate.net
Surface Analysis: Techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) are employed to visualize the morphology of the metal surface with and without the inhibitor. researchgate.net
Computational Chemistry: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to model the adsorption of the inhibitor molecules on the metal surface and to understand the nature of the inhibitor-metal interactions. nih.govresearchgate.net
Studies on various amino acids have shown that they can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net
The investigation of 3-aminodecanoic acid and its derivatives as corrosion inhibitors is a promising area of research, with the potential to develop new, effective, and environmentally benign corrosion protection strategies.
| Research Area | Key Concept | Role of 3-Aminodecanoic Acid or Related Compounds | Relevant Techniques |
| Polymer Chemistry | Condensation Polymerization | Monomer or co-monomer for polyamide synthesis | Melt or Solution Polymerization |
| Corrosion Inhibition | Adsorption on Metal Surfaces | Formation of a protective film to prevent corrosion | Electrochemical Methods (EIS, PDP), Surface Analysis (SEM, AFM), Computational Chemistry (DFT, MD) |
Conclusion and Future Research Perspectives
Summary of Current Academic Research on 3-Aminodecanoic Acid Hydrochloride
Academic research specifically focused on this compound is currently limited. The compound is primarily recognized as a hydrochloride salt of 3-aminodecanoic acid, a β-amino acid. The hydrochloride form is significant in chemical synthesis as it enhances the stability and solubility of the parent amino acid, facilitating its purification and handling. A patent for preparing aminocarboxylic acids indicates a general method where the hydrochloride of the amino acid is formed as an intermediate by acidifying the reaction mixture, which is then neutralized to precipitate the pure amino acid. google.com
While direct studies are sparse, the broader context of β-amino acids provides a framework for understanding its potential significance. researchgate.netresearchgate.net β-amino acids are crucial building blocks in medicinal chemistry and are known for their roles in constructing peptidomimetics with enhanced stability against enzymatic degradation. researchgate.netnumberanalytics.com Their incorporation into peptides can lead to novel secondary structures and biological activities. researchgate.net Research on related aminodecanoic acid derivatives, such as (2S,3R)-3-amino-2-hydroxydecanoic acid, highlights their role as components of natural products with potential therapeutic applications, such as antihypertensive agents. nih.gov The study of β-amino acids and their derivatives is an active area of research, with investigations into their synthesis, biological functions, and applications in drug discovery. numberanalytics.comwustl.eduillinois.edunih.gov
Emerging Research Avenues and Potential Future Directions
The future research landscape for this compound is ripe with possibilities, largely stemming from the established importance of β-amino acids in various scientific fields.
In Chemical Biology:
Peptidomimetics and Foldamers: A significant avenue of research lies in the incorporation of 3-aminodecanoic acid into peptide chains to create peptidomimetics. researchgate.net Due to the inherent resistance of β-amino acids to proteolytic degradation, these novel peptides could exhibit enhanced stability and prolonged therapeutic effects. numberanalytics.comacs.org The unique conformational preferences of β-amino acids could also be exploited to design foldamers—synthetic oligomers that mimic the secondary structures of natural peptides and proteins.
Bioactive Molecule Synthesis: As a chiral building block, 3-aminodecanoic acid can serve as a precursor for the synthesis of complex natural products and other bioactive molecules. nih.gov Its lipophilic decanoic acid chain combined with the amino group offers a versatile scaffold for developing new therapeutic agents, potentially in areas like antimicrobial or anticancer therapy where β-amino acid derivatives have shown promise. numberanalytics.com
Enzyme Inhibition Studies: Derivatives of β-amino acids have been identified as potent enzyme inhibitors. nih.gov Future research could explore the potential of 3-aminodecanoic acid derivatives to inhibit specific enzymes involved in disease pathways.
In Materials Science:
Self-Assembling Materials: The amphiphilic nature of 3-aminodecanoic acid, possessing both a hydrophilic amino-carboxylic head and a hydrophobic alkyl tail, makes it an excellent candidate for the development of self-assembling materials. Research could focus on its ability to form micelles, vesicles, or hydrogels, which have applications in drug delivery, tissue engineering, and nanotechnology.
Nylon and Polyamide Synthesis: Long-chain amino acids are monomers for various polyamides. For instance, 12-aminododecanoic acid is the monomer for Nylon-12. google.comsigmaaldrich.com Future studies could investigate the polymerization of 3-aminodecanoic acid to create novel polyamides with unique thermal and mechanical properties. The position of the amino group at the β-carbon could lead to materials with different hydrogen bonding patterns and crystalline structures compared to traditional nylons.
Methodological Advancements and Interdisciplinary Opportunities in Chemical Biology and Materials Science
Advancements in synthetic methodologies and interdisciplinary collaborations are poised to unlock the full potential of this compound.
Methodological Advancements:
Asymmetric Synthesis: The development of more efficient and scalable enantioselective synthetic routes is crucial. wustl.edunih.gov Advances in organocatalysis and biocatalysis could provide access to enantiomerically pure (R)- and (S)-3-aminodecanoic acid, which is essential for stereospecific applications in drug development and materials science. wustl.edu
Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial chemistry to generate libraries of 3-aminodecanoic acid-containing peptides and other derivatives, coupled with high-throughput screening, could accelerate the discovery of new bioactive compounds.
Computational Modeling: Molecular modeling and simulations can predict the conformational behavior of peptides and polymers containing 3-aminodecanoic acid, guiding the design of new molecules with desired structures and functions.
Interdisciplinary Opportunities:
Chemical Biology and Medicine: Collaboration between synthetic chemists and biologists is key to exploring the therapeutic potential of 3-aminodecanoic acid derivatives. This includes investigating their mechanisms of action, pharmacokinetic properties, and efficacy in disease models. researchgate.netresearchgate.net
Materials Science and Engineering: The interface of chemistry and materials science offers opportunities to design and fabricate novel biomaterials and functional polymers. For example, the development of biodegradable polyamides from 3-aminodecanoic acid could lead to more sustainable plastics.
Biotechnology: The discovery of enzymes that can selectively produce or modify β-amino acids opens up possibilities for the biotechnological production of 3-aminodecanoic acid and its derivatives, offering a greener alternative to traditional chemical synthesis. acs.org
Q & A
Q. What are the established synthetic methodologies for 3-Aminodecanoic acid hydrochloride, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions, such as the formation of intermediates via reductive amination or condensation. For example, imine intermediates (formed by reacting aldehydes with amines) can be reduced using sodium cyanoborohydride or catalytic hydrogenation to yield the target compound . Reaction optimization includes adjusting solvent polarity (ethanol/water mixtures), temperature (reflux conditions), and stoichiometric ratios of reactants to maximize yield. Regulatory guidelines (e.g., USP, EMA) recommend validating synthetic pathways for reproducibility and scalability .
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98%) using reverse-phase columns and UV detection at 210–254 nm .
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity via ¹H/¹³C spectra, verifying amine and carboxylate proton environments .
- Mass Spectrometry (MS): Validates molecular weight (e.g., 215.68 g/mol for Phenibut hydrochloride analogs) and fragmentation patterns .
- Thermogravimetric Analysis (TGA): Assesses thermal stability and hygroscopicity, critical for storage conditions .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound impact its interactions with biological targets such as enzymes or receptors?
Chiral centers influence binding affinity and selectivity. For example, (R)-enantiomers of structurally similar compounds (e.g., Phenibut hydrochloride) show higher GABAB receptor agonism compared to (S)-forms . Computational docking studies (e.g., molecular dynamics simulations) and circular dichroism (CD) spectroscopy can elucidate stereospecific interactions. In vitro assays (e.g., calcium flux in neuronal cells) further validate enantiomer-specific activity .
Q. What experimental strategies are employed to resolve discrepancies in reported solubility or stability data for this compound under varying pH and temperature conditions?
- pH-Dependent Solubility Studies: Measure solubility in PBS (pH 7.2), DMSO, or DMF at 25°C and 37°C to identify optimal dissolution conditions .
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Buffer systems (e.g., citrate-phosphate) stabilize labile functional groups like amines .
- Controlled Atmosphere Storage: Use desiccants or inert gas (N2) to mitigate hydrolysis or oxidation .
Q. In metabolic studies, how can researchers differentiate between the parent compound and its potential degradation products when using this compound?
- Isotopic Labeling: Incorporate <sup>13</sup>C or <sup>15</sup>N into the amine group to track metabolic pathways via LC-MS/MS .
- In Vitro Microsomal Assays: Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify phase I/II metabolites .
- High-Resolution Mass Spectrometry (HRMS): Detect degradation products (e.g., decarboxylated or deaminated derivatives) with ppm-level mass accuracy .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
